molecular formula C16H19NO5 B11779252 Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B11779252
M. Wt: 305.32 g/mol
InChI Key: LEGGJKFWCXVOOA-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a benzo[f][1,4]oxazepine core, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Construction of the Benzo[f][1,4]oxazepine Core: This step involves the condensation of an appropriate amine with a benzaldehyde derivative, followed by cyclization to form the oxazepine ring.

    Introduction of the Carboxylate Ester Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s functional groups can be exploited in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetrahydrofuran-2-carboxylate: This compound shares the tetrahydrofuran ring and carboxylate ester group but lacks the benzo[f][1,4]oxazepine core.

    8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar ester group but features a different core structure.

Uniqueness

Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its combination of the tetrahydrofuran ring, benzo[f][1,4]oxazepine core, and carboxylate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the tetrahydrobenzoazepine family and features a complex structure with significant implications for pharmacological applications.

Chemical Structure and Properties

The compound has the molecular formula C16H19NO5 and a molecular weight of 305.32 g/mol. Its structure includes a seven-membered ring containing nitrogen and oxygen atoms, which contributes to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural ClassTetrahydrobenzoazepine

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Protein Kinases : The compound has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which plays a crucial role in apoptosis and inflammatory responses. This inhibition suggests potential therapeutic applications in conditions characterized by dysregulated cell death and inflammation .
  • Interaction with Cellular Signaling Pathways : Preliminary studies have shown that the compound may interact with various biochemical pathways, potentially modulating cellular functions by inhibiting specific proteins involved in signaling and metabolic processes .
  • Pharmacokinetics and Pharmacodynamics : Understanding the pharmacokinetic and pharmacodynamic profiles of this compound is essential for elucidating its therapeutic potential. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Inflammatory Response : A recent study demonstrated that this compound effectively reduced inflammation markers in vitro by inhibiting RIP1 kinase activity. This suggests its potential use in treating inflammatory diseases .
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines indicated that the compound exhibits cytotoxic effects, particularly against cells with dysregulated apoptotic pathways. The results showed promise for further development as an anticancer agent .

Comparative Analysis

The biological activity of this compound can be compared to other compounds within the oxazepine class:

Compound NameKey FeaturesUnique Biological Activity
Methyl 7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-9-carboxylateContains bromine; altered reactivityEnhanced anti-inflammatory effects
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineEthyl group instead of methylDifferent solubility profiles
2-(Cyclopropylmethyl)-1-benzoxazepinBenzoxazepine core with cyclopropyl groupDistinct anti-cancer properties

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

methyl 3-oxo-4-(oxolan-2-ylmethyl)-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C16H19NO5/c1-20-16(19)11-4-5-14-12(7-11)8-17(15(18)10-22-14)9-13-3-2-6-21-13/h4-5,7,13H,2-3,6,8-10H2,1H3

InChI Key

LEGGJKFWCXVOOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)CC3CCCO3

Origin of Product

United States

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